N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is a chemical compound with the molecular formula C18H22NO·ClO4 and a molecular weight of 367.82 g/mol . It is known for its role as an intermediate in the synthesis of aziridinium ions and analogs, which function as α-adrenergic blockades. This compound is utilized in various research areas, including neurology, pain and inflammation, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate involves the reaction of phenoxyisopropylamine with benzyl chloride in the presence of a base to form the corresponding aziridinium ion. This intermediate is then treated with perchloric acid to yield the final product. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridinium ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Scientific Research Applications
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate involves its interaction with α-adrenergic receptors. The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade results in vasodilation and a decrease in blood pressure . The molecular targets include the α1 and α2 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling .
Comparison with Similar Compounds
Similar Compounds
Phenoxybenzamine: Another α-adrenergic antagonist with similar applications in treating hypertension and anxiety.
Doxazosin: Used for managing hypertension and benign prostatic hyperplasia, it also targets α-adrenergic receptors.
Prazosin: An α1-adrenergic receptor antagonist used in the treatment of hypertension and PTSD.
Uniqueness
N-Phenoxyisopropyl-N-benzylaziridinium Perchlorate is unique due to its specific structure, which allows it to form stable aziridinium ions. This stability makes it a valuable intermediate in organic synthesis and a potent α-adrenergic antagonist.
Properties
Molecular Formula |
C18H22ClNO5 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-benzyl-1-(1-phenoxypropan-2-yl)aziridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H22NO.ClHO4/c1-16(15-20-18-10-6-3-7-11-18)19(12-13-19)14-17-8-4-2-5-9-17;2-1(3,4)5/h2-11,16H,12-15H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OJJDRMCGHYIRNB-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC1=CC=CC=C1)[N+]2(CC2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.